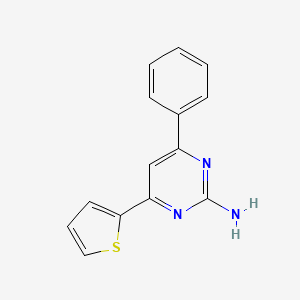

4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBJCPVEQLYVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrimidine Scaffold Research in Chemical Sciences

Contextualization of the 2-Aminopyrimidine (B69317) Core in Contemporary Research

The 2-aminopyrimidine unit is a privileged pharmacophore in modern drug discovery. mdpi.comijpsjournal.com It is a fundamental building block in numerous medications, valued for its ability to form key hydrogen bond interactions with biological targets. nih.gov This structural motif is present in a variety of approved drugs, including several notable anticancer agents, underscoring its therapeutic relevance. mdpi.com

Researchers actively investigate 2-aminopyrimidine derivatives for a wide spectrum of biological activities, such as:

Anticancer mdpi.com

Antimicrobial ijpsjournal.com

Anti-inflammatory researchgate.net

Antiviral mdpi.com

Antidiabetic ijpsjournal.com

The versatility of the 2-aminopyrimidine core also makes it a valuable starting material for the synthesis of more complex fused heterocyclic systems, further expanding its utility in chemical research. mdpi.com

Significance of Thiophene (B33073) and Phenyl Moieties in Molecular Design

The molecular architecture of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is further defined by the presence of thiophene and phenyl substituents. Both moieties are of profound importance in molecular design and medicinal chemistry.

Thiophene Moiety: The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key component in many pharmaceuticals. nih.govnih.gov It is often considered a bioisostere of the benzene (B151609) ring, meaning it can replace a phenyl group in a molecule while maintaining or improving biological activity. researchgate.net The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and other non-covalent forces. nih.gov Thiophene derivatives have demonstrated a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netcognizancejournal.com

Phenyl Moiety: The phenyl group, derived from benzene, is fundamental in organic chemistry and drug design. wisdomlib.orgyoutube.com Its inclusion in a molecular structure significantly impacts key physicochemical properties such as lipophilicity, solubility, and stability. wisdomlib.org The aromatic nature of the phenyl ring allows for pi-pi stacking interactions with biological targets, which can be crucial for binding affinity. youtube.com Furthermore, the phenyl ring serves as a versatile scaffold that can be readily functionalized to modulate a compound's activity and pharmacokinetic profile. wisdomlib.org

Rationale for Investigating this compound within Academic Frameworks

The rationale for the academic investigation of this compound stems directly from the established importance of its constituent parts. The molecule represents a hybrid structure that combines three pharmacologically significant motifs: the 2-aminopyrimidine core, the thiophene ring, and the phenyl group.

The synthesis of related compounds, such as 4,6-disubstituted pyrimidin-2-amines, is well-documented in scientific literature, often involving the condensation of a chalcone-like precursor with guanidine (B92328). researchgate.netresearchgate.net By analogy, this compound would likely be synthesized from a precursor such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one.

The academic interest in this specific compound is driven by the potential for synergistic or novel biological activities arising from the combination of its structural components. Research on analogous structures provides a strong basis for postulating its potential in various therapeutic areas. For instance, studies on similar thiophene-pyrimidine derivatives have explored their potential as antitumor candidates. nih.govrsc.org The unique spatial arrangement of the phenyl and thiophene rings around the central pyrimidine (B1678525) core presents a compelling target for structure-activity relationship (SAR) studies.

Below is a table summarizing the key structural components and their established significance, which collectively form the basis for investigating the title compound.

| Component | Class | Significance in Molecular Design |

| 2-Aminopyrimidine | Heterocyclic Core | Privileged pharmacophore, key for hydrogen bonding, present in numerous approved drugs. mdpi.comijpsjournal.com |

| Thiophene | Aromatic Moiety | Bioisostere of benzene, enhances receptor interactions, found in a wide range of therapeutic agents. nih.govresearchgate.net |

| Phenyl | Aromatic Moiety | Influences lipophilicity and stability, allows for pi-pi stacking interactions, versatile scaffold for modification. wisdomlib.orgyoutube.com |

The exploration of this compound is therefore a logical progression in the field of medicinal chemistry, aiming to discover new chemical entities with potentially valuable biological properties.

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Historical Development of 2-Aminopyrimidine (B69317) Synthesis Relevant to the Compound

The 2-aminopyrimidine core is a foundational scaffold in numerous biologically active molecules. ijpsjournal.com Historically, the most prevalent and enduring method for its synthesis is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). researchgate.net This approach, dating back to the early 20th century, provides a straightforward route to a wide array of substituted 2-aminopyrimidines.

In the context of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine, this classical approach would theoretically involve the reaction of 1-phenyl-3-(thiophen-2-yl)propane-1,3-dione with guanidine. The reaction proceeds via a cyclocondensation mechanism, where the guanidine acts as the N-C-N building block, reacting with the two carbonyl groups of the diketone to form the six-membered pyrimidine (B1678525) ring. The general applicability of this method has made it a cornerstone in the synthesis of diverse pyrimidine derivatives for decades. arabjchem.orgresearchgate.net

Contemporary Synthetic Routes to this compound

Modern organic synthesis has introduced more sophisticated and versatile methods for the construction of highly functionalized pyrimidine rings. These contemporary routes offer improvements in terms of efficiency, substrate scope, and the ability to introduce specific substituents with high control.

Cyclocondensation Approaches

The classical cyclocondensation reaction remains a highly relevant and widely used method. A common variation for synthesizing 4,6-disubstituted 2-aminopyrimidines involves the reaction of an α,β-unsaturated ketone, also known as a chalcone (B49325), with guanidine hydrochloride. arabjchem.orgresearchgate.net For the synthesis of this compound, the required precursor would be (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one. This chalcone can be readily prepared via a Claisen-Schmidt condensation of benzaldehyde (B42025) and 2-acetylthiophene. The subsequent reaction with guanidine in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, and a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), would yield the target compound. arabjchem.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine Hydrochloride | Base (e.g., NaOH), Solvent (e.g., Ethanol), Reflux | This compound |

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org For the synthesis of this compound, a plausible strategy would involve a pre-formed 2-aminopyrimidine core bearing leaving groups, such as chlorine or bromine atoms, at the 4 and 6 positions.

A dihalogenated precursor like 2-amino-4,6-dichloropyrimidine (B145751) could undergo sequential Suzuki or Stille cross-coupling reactions. mdpi.com For instance, a selective Suzuki coupling with phenylboronic acid at one position, followed by a second Suzuki coupling with thiophene-2-boronic acid at the other, would afford the desired product. The regioselectivity of these sequential couplings can often be controlled by varying the reaction conditions or the catalyst system.

| Pyrimidine Precursor | Coupling Partner 1 | Coupling Partner 2 | Catalyst |

| 2-Amino-4,6-dichloropyrimidine | Phenylboronic acid | Thiophene-2-boronic acid | Pd(PPh₃)₄ or similar |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com MCRs are particularly attractive for their atom economy, operational simplicity, and the ability to generate diverse molecular libraries. acs.org

A potential MCR approach for the synthesis of this compound could involve the reaction of benzaldehyde, 2-acetylthiophene, and guanidine in the presence of a suitable catalyst and oxidizing agent. While a specific MCR for this exact molecule is not widely documented, general MCRs for 2-aminopyrimidine synthesis exist and could be adapted. rsc.orgmdpi.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.innih.gov In the context of synthesizing this compound, several green chemistry approaches can be considered. These include the use of safer and more environmentally benign solvents, the development of catalyst-free and solvent-free reaction conditions, and the application of energy-efficient techniques like microwave or ultrasound irradiation. rasayanjournal.co.inbenthamdirect.com

For instance, the classical cyclocondensation reaction can be optimized by using a greener solvent or by performing the reaction under solvent-free conditions with microwave assistance, which can significantly reduce reaction times and energy consumption. ingentaconnect.com The development of recyclable catalysts for cross-coupling reactions also aligns with green chemistry principles. benthamdirect.com

Regioselective and Stereoselective Synthesis Considerations

For a molecule like this compound, which is achiral, stereoselectivity is not a concern in the synthesis of the final product. However, regioselectivity is a critical aspect, particularly in methods involving the sequential functionalization of a pyrimidine ring or in certain MCRs.

In the case of sequential palladium-catalyzed cross-coupling reactions on a 2-amino-4,6-dihalopyrimidine, the regioselectivity of the first and second coupling steps is paramount to ensure the correct placement of the phenyl and thiophenyl groups. The relative reactivity of the two halogenated positions can sometimes be exploited to achieve selective mono-arylation or mono-heteroarylation.

In cyclocondensation reactions starting from an unsymmetrical 1,3-dicarbonyl compound, there is the potential for the formation of regioisomers. However, the reaction of a chalcone with guanidine to form a 4,6-disubstituted 2-aminopyrimidine is generally regioselective, with the substitution pattern being dictated by the structure of the chalcone precursor.

Post-Synthetic Modification and Derivatization Strategies

The chemical architecture of this compound offers three primary sites for derivatization: the exocyclic 2-amino group, the C-H bonds on the phenyl and thiophene (B33073) rings, and the pyrimidine ring itself, which can participate in annulation reactions. These sites allow for systematic structural modifications to explore and optimize the molecule's properties.

Amine Group Functionalization

The primary amino group at the C2-position of the pyrimidine ring is a key nucleophilic center, enabling a variety of functionalization reactions. These modifications can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capability, and steric profile.

Acylation and Sulfonylation: The 2-amino group can be readily acylated to form amide derivatives. Standard acylation conditions, such as reacting the parent amine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, yield the corresponding N-acylpyrimidines. The reactivity can be modulated by the choice of base; stronger bases may lead to diacylation under certain conditions. nih.gov Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamide derivatives.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reductive amination, involving the condensation with an aldehyde to form a Schiff base intermediate, followed by reduction with an agent like sodium borohydride (B1222165) or formic acid, is a common method for producing secondary amines. nih.gov Direct alkylation with alkyl halides is also possible, though it may sometimes lead to mixtures of mono- and di-alkylated products or even alkylation on a ring nitrogen, requiring careful control of reaction conditions.

Schiff Base Formation: The primary amine readily undergoes condensation with a wide range of aromatic and aliphatic aldehydes to form the corresponding imines, also known as Schiff bases. nih.govijpsonline.comgoogle.com This reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid) and proceeds with high efficiency, often under mild conditions. rsc.org These imine derivatives can serve as intermediates for further reactions or as final compounds themselves.

Urea (B33335) and Thiourea Derivatives: The synthesis of urea derivatives is achieved by reacting the amino group with isocyanates. Alternatively, isocyanates can be generated in situ from carboxylic acids via the Curtius rearrangement. Thioureas are synthesized analogously using isothiocyanates. These reactions introduce a (thio)carbamoyl moiety, which can act as a potent hydrogen bond donor and acceptor.

Table 1: Representative Amine Group Functionalization Reactions

| Derivative Type | Reagent Example | Product Structure Moiety | Typical Conditions |

|---|---|---|---|

| Amide | Acetyl Chloride | -NH-C(O)CH₃ | Base (e.g., Pyridine), CH₂Cl₂ |

| Sulfonamide | Tosyl Chloride | -NH-SO₂-C₆H₄-CH₃ | Base (e.g., Triethylamine), THF |

| Secondary Amine | Benzaldehyde, then NaBH₄ | -NH-CH₂-C₆H₅ | Methanol, rt |

| Schiff Base | 4-Methoxybenzaldehyde | -N=CH-C₆H₄-OCH₃ | Ethanol, cat. Acetic Acid, reflux |

| Urea | Phenyl Isocyanate | -NH-C(O)NH-C₆H₅ | Aprotic solvent (e.g., THF) |

| Thiourea | Allyl Isothiocyanate | -NH-C(S)NH-CH₂CH=CH₂ | Ethanol, reflux |

Halogenation and Subsequent Cross-Coupling Reactions on Phenyl and Thiophene Rings

Introducing halogen atoms onto the phenyl and thiophene rings serves as a critical step for further diversification, creating synthetic handles for various palladium-catalyzed cross-coupling reactions. This strategy allows for the attachment of a wide range of new substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Regioselective Halogenation: The thiophene ring is significantly more activated towards electrophilic aromatic substitution than the phenyl ring. rsc.org Halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is expected to occur preferentially on the thiophene ring, primarily at the C5-position, which is the most nucleophilic site. Halogenation of the less reactive phenyl ring typically requires harsher conditions, such as the use of a Lewis acid catalyst (e.g., FeBr₃ with Br₂) or a strong Brønsted acid solvent. x-chemrx.comnih.gov Substitution is anticipated at the para-position of the phenyl ring due to steric hindrance at the ortho-positions.

Palladium-Catalyzed Cross-Coupling Reactions: Once halogenated, the derivatives of this compound become versatile substrates for C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-derivative with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce new aryl or vinyl groups. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or K₃PO₄. acs.orgresearchgate.netmdpi.com

Heck-Mizoroki Reaction: This coupling involves the reaction of the aryl halide with an alkene to form a substituted alkene. mdpi.com A palladium catalyst and a base are required, and the reaction is highly stereoselective. nih.gov

Sonogashira Coupling: Terminal alkynes are coupled with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst (typically CuI) to synthesize aryl-alkyne structures. x-chemrx.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine. nih.govgoogle.commanchester.ac.uk This reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Table 2: Overview of Cross-Coupling Reactions on Halogenated Intermediates

| Reaction Name | Coupling Partner | Product Linkage | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Ar-Ar' | Pd(PPh₃)₄, K₂CO₃ |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Ar-CH=CH-R | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Alkyne (R-C≡CH) | Ar-C≡C-R | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig | Amine (R₂NH) | Ar-NR₂ | Pd₂(dba)₃, Ligand, NaOtBu |

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to the existing pyrimidine core, leading to more complex polycyclic systems. The 2-aminopyrimidine moiety is an excellent precursor for such transformations, typically involving the exocyclic amino group and one of the pyrimidine ring nitrogens (N1).

Synthesis of Imidazo[1,2-a]pyrimidines: This is one of the most common annulation reactions for 2-aminopyrimidines. The reaction with α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives) in a reaction analogous to the Chichibabin synthesis, results in the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine core. nih.govgoogle.commanchester.ac.uk This cyclization proceeds via initial N-alkylation of the ring nitrogen followed by intramolecular condensation with the exocyclic amino group.

Synthesis of Pyrimido[1,2-a]pyrimidines: A second six-membered ring can be fused to the pyrimidine scaffold. A well-established method is the three-component reaction of 2-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or diethyl malonate. nih.govnih.gov This condensation reaction builds the new pyrimidine ring in a single step, often facilitated by microwave irradiation. Another approach involves the reaction of the 2-aminopyrimidine with diethyl ethoxymethylenemalonate (EMME), which leads to a cyclized product after initial vinylogous substitution. ijpsonline.com

Synthesis of nih.govijpsonline.comnih.govTriazolo[1,5-a]pyrimidines: The construction of a fused triazole ring can be achieved through several routes. One common strategy involves the conversion of the 2-aminopyrimidine into a pyrimidin-2-yl-amidine, which can then undergo oxidative N-N bond formation to yield the triazole ring. nih.gov Another approach involves reacting the aminopyrimidine with reagents that provide the remaining N-N-C fragment of the triazole ring, followed by cyclization.

Table 3: Common Annulation Reactions for 2-Aminopyrimidines

| Fused Heterocycle | Reagent Type | General Reaction |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | α-Haloketone | Cyclocondensation |

| Pyrimido[1,2-a]pyrimidine | Aldehyde + Active Methylene Cmpd. | Three-component condensation |

| nih.govijpsonline.comnih.govTriazolo[1,5-a]pyrimidine | Hydrazonoyl Halides or similar | Cyclocondensation |

Design and Synthesis of Prodrug Analogs (Conceptual Research)

Prodrug design is a crucial strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. For a molecule like this compound, the primary amino group is an ideal handle for creating bioreversible derivatives. nih.gov The goal is to mask the amine with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug.

Amide and Carbamate (B1207046) Prodrugs: One of the most common prodrug strategies for amines is the formation of amides or carbamates. researchgate.net

Amide Prodrugs: Acylation with amino acids can enhance water solubility and potentially target amino acid transporters. researchgate.net The resulting amide bond can be designed for cleavage by peptidases or amidases.

Carbamate Prodrugs: Carbamates are formed by reacting the amine with a chloroformate or by other methods. nih.govnih.gov They are generally more labile than amides and can be hydrolyzed by esterases in vivo. Linking the amine via a carbamate to a solubilizing group like a sugar or a phosphate (B84403) can dramatically increase aqueous solubility.

Phosphoramidate Prodrugs: Phosphoramidates are another important class of prodrugs for amines. nih.gov In this approach, the amino group forms a P-N bond with a phosphate derivative. These prodrugs, often utilized in the ProTide™ technology for nucleoside analogues, can improve cell permeability and are designed to be enzymatically cleaved inside the cell to release the active amine and a phosphate byproduct.

Mannich Base Prodrugs: The formation of N-Mannich bases by reacting the amine with formaldehyde (B43269) and a secondary amine or an amide is another strategy. nih.gov These prodrugs can exhibit increased lipophilicity or, depending on the chosen components, improved water solubility. They are typically labile and revert to the parent amine under physiological conditions.

The selection of a specific prodrug strategy would depend on the particular pharmacokinetic barrier that needs to be addressed, such as improving oral bioavailability, increasing solubility for intravenous formulation, or achieving targeted delivery.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be assembled.

1D NMR (¹H, ¹³C) Data Analysis

The ¹H NMR spectrum of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine is expected to reveal distinct signals corresponding to the protons of the phenyl, thiophene (B33073), and pyrimidine (B1678525) rings, as well as the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons of the phenyl and thiophene rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm). The pyrimidine ring proton would also appear in this aromatic region. The amine (-NH₂) protons are expected to show a broader signal, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbon atoms of the aromatic rings (phenyl, thiophene, and pyrimidine) will resonate at lower field (typically 110-170 ppm) due to their sp² hybridization and participation in aromatic systems. The specific chemical shifts will be influenced by the substituent effects of the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.2 | Doublet |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet |

| Thiophene-H | 7.0 - 7.8 | Multiplet |

| Pyrimidine-H | 6.8 - 7.2 | Singlet |

| Amine-NH₂ | 5.0 - 6.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (substituted) | 160 - 170 |

| Phenyl-C (substituted) | 135 - 145 |

| Thiophene-C (substituted) | 140 - 150 |

| Aromatic C-H | 110 - 135 |

| Pyrimidine-C (unsubstituted) | 100 - 110 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial information, 2D NMR experiments are crucial for establishing definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. This would be instrumental in assigning the protons within the phenyl and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for mapping long-range (typically 2-3 bonds) ¹H-¹³C correlations. This experiment is vital for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the phenyl and thiophene rings to the central pyrimidine core.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound by comparing the experimentally measured mass with the calculated masses of possible elemental compositions. The expected molecular formula is C₁₄H₁₁N₃S.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different ring systems. For this compound, characteristic fragmentation would likely involve the loss of the amine group, and cleavages at the bonds connecting the phenyl and thiophene rings to the pyrimidine core.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment | Predicted m/z | Possible Neutral Loss |

| [M - NH₂]⁺ | M - 16 | Loss of amine radical |

| [Phenyl-C≡N]⁺ | 103 | Cleavage of phenyl group |

| [Thiophenyl-C≡N]⁺ | 109 | Cleavage of thiophenyl group |

| [C₄H₃S]⁺ | 83 | Thiophene cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, allowing for the identification of functional groups.

For this compound, key vibrational bands would include:

N-H stretching: The amine group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pyrimidine, phenyl, and thiophene rings will appear in the 1400-1650 cm⁻¹ region.

C-S stretching: The thiophene ring should show a characteristic C-S stretching vibration, although it may be weak.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings will be present in the fingerprint region (below 1000 cm⁻¹).

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N/C=C Stretch (aromatic) | 1400 - 1650 | IR, Raman |

| C-S Stretch (thiophene) | 600 - 800 | Raman (stronger) |

| Aromatic C-H Bend | 700 - 900 | IR (stronger) |

Computational and Theoretical Investigations of 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and intermolecular interactions of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jchemrev.complu.mx A key aspect of this analysis involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich thiophene (B33073) and phenyl rings, as well as the amino group, which can act as electron donors. Conversely, the LUMO is expected to be localized on the electron-deficient pyrimidine (B1678525) ring. The specific energy values would be determined by the level of theory and basis set used in the DFT calculations, such as B3LYP/6-311+G(d,p). jchemrev.com

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

Note: These values are illustrative and would be determined by specific DFT calculations.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. youtube.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. The amino group's hydrogen atoms would exhibit a positive potential. This information is invaluable for understanding how the molecule might interact with other molecules, including biological targets like proteins. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. researchgate.netsemanticscholar.org

For this compound, NBO analysis would reveal the nature of the bonds within the phenyl, thiophene, and pyrimidine rings. It would also highlight the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the aromatic systems. The analysis can quantify the strength of these interactions in terms of stabilization energy, E(2). For instance, significant delocalization would be expected from the p-type lone pair of the amino nitrogen into the pyrimidine ring's π* anti-bonding orbitals.

Table 2: Illustrative NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N-amino | π* (C-N) pyrimidine | 25.8 |

| π (C=C) phenyl | π* (C=C) phenyl | 18.2 |

Note: E(2) represents the stabilization energy. These values are hypothetical examples.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

Molecular Docking and Ligand-Protein Interaction Studies (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Conceptually, docking studies with this compound would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The scoring functions used in docking algorithms would assess the steric and electrostatic complementarity between the ligand and the protein. The results would highlight key interactions, such as hydrogen bonds between the amino group or pyrimidine nitrogens and protein residues, and π-π stacking interactions between the aromatic rings of the ligand and aromatic residues in the protein's binding pocket.

Predicting the binding affinity of a ligand to a protein is a central goal of molecular docking and more advanced computational methods. Various methodologies are employed to estimate the strength of this interaction, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Scoring functions within docking programs provide a rapid estimation of binding affinity. More rigorous, but computationally expensive, methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. Electrostatics-driven methods have also been developed to prioritize molecules based on the energy cost of ligand replacement in the binding site. nih.gov For this compound, these methods could be used to rank its potential binding affinity against a panel of protein targets, thereby guiding experimental studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Identification of Key Interaction Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The biological activity of a molecule is often dictated by its ability to form specific non-covalent interactions with its target receptor. In the case of this compound, its structural architecture, featuring aromatic rings and heteroatoms, facilitates several key interaction motifs. These interactions are crucial for its binding affinity and selectivity towards a biological target. The primary interaction types predicted for this compound are hydrogen bonding and pi-pi stacking.

Hydrogen Bonding: The 2-amino group on the pyrimidine ring is a primary site for hydrogen bonding, capable of acting as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. These interactions are fundamental in the recognition and binding of ligands to the active sites of proteins and enzymes. In a related crystal structure analysis of a 2-amino-4-(thiophen-2-yl)pyridine derivative, molecules were observed to be connected by N—H⋯N hydrogen bonds, forming dimers and contributing significantly to the crystal's cohesion. nih.gov This highlights the strong propensity of the amino group and ring nitrogens in such heterocyclic systems to engage in hydrogen bonding.

The table below summarizes the potential interaction motifs for this compound based on its structural components.

| Structural Feature | Potential Interaction Type | Role in Interaction |

| 2-Amino Group (-NH₂) | Hydrogen Bonding | Donor |

| Pyrimidine Ring Nitrogens | Hydrogen Bonding | Acceptor |

| Phenyl Ring | Pi-Pi Stacking, Hydrophobic Interactions | Electron-rich system |

| Thiophene Ring | Pi-Pi Stacking, Hydrophobic Interactions | Electron-rich system |

| Pyrimidine Ring | Pi-Pi Stacking | Electron-rich system |

QSAR/QSPR Modeling (Theoretical Foundations and Methodologies)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used extensively in medicinal chemistry and drug design. tandfonline.comnih.gov These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). tandfonline.com The fundamental principle is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular structure. tandfonline.com

Theoretical Foundations: A QSAR/QSPR model is essentially an algorithm that links molecular descriptors (numerical representations of a molecule's structure) to an observed activity or property. tandfonline.com The development of a robust model requires three key components:

A dataset of compounds with experimentally measured biological activities or properties. tandfonline.com

A set of molecular descriptors that numerically characterize the structural, physicochemical, and electronic features of the molecules. tandfonline.com

A statistical method to create the mathematical relationship between the descriptors and the activity/property. tandfonline.com

Methodologies: The process begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov Due to the large number of potential descriptors, feature selection techniques are often employed to identify the most relevant ones that significantly influence the activity. tandfonline.com

Once the relevant descriptors are selected, a mathematical model is built using statistical techniques. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors).

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, capable of modeling intricate relationships between structure and activity.

The predictive power and robustness of the generated model are then rigorously validated using various statistical metrics and validation sets. tandfonline.com

The table below illustrates the types of molecular descriptors frequently used in QSAR/QSPR studies of heterocyclic compounds. nih.govresearchgate.net

| Descriptor Category | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size |

| Topological | Connectivity Indices, Shape Indices | Atom connectivity and molecular branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Solubility and membrane permeability characteristics |

Pharmacophore Modeling and Virtual Screening (Conceptual Research)

Pharmacophore modeling and virtual screening are powerful computational strategies that accelerate the identification of new drug candidates. researchgate.netcomputabio.com These techniques are central to the early stages of the drug discovery process, allowing researchers to efficiently screen vast chemical libraries to find molecules with a high likelihood of being active against a specific biological target. researchgate.netmdpi.com

Pharmacophore Modeling: A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." researchgate.net In simpler terms, it is a three-dimensional arrangement of abstract chemical features that represents the essential interactions between a ligand and its receptor. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

Pharmacophore models can be generated using two primary approaches:

Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. researchgate.net

Structure-Based: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. researchgate.net

Virtual Screening: Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.com The screening software identifies molecules from the library that can map their chemical features onto the pharmacophore model. computabio.com The molecules that successfully match the pharmacophore query are considered "hits" and are prioritized for further investigation, such as molecular docking studies or experimental testing. mdpi.com This approach significantly enriches the proportion of active compounds in the set selected for biological screening compared to random selection, thereby saving considerable time and resources. mdpi.com

The table below outlines the conceptual steps involved in a pharmacophore-based virtual screening campaign.

| Step | Description | Objective |

| 1. Target Selection & Information Gathering | Identify a biological target and collect data on known active and inactive ligands or the target's 3D structure. | Define the problem and gather necessary data for model building. |

| 2. Pharmacophore Model Generation | Create a 3D pharmacophore model using either ligand-based or structure-based methods. | Develop a 3D query representing the essential ligand-receptor interactions. |

| 3. Model Validation | Test the model's ability to distinguish between known active and inactive compounds. | Ensure the model is statistically robust and has predictive power. |

| 4. Database Preparation | Select and prepare a large library of chemical compounds for screening (e.g., generating 3D conformations). | Create a searchable database of potential drug candidates. |

| 5. Virtual Screening | Use the validated pharmacophore model as a filter to search the prepared compound database. | Identify molecules ("hits") from the library that match the pharmacophore query. |

| 6. Hit Prioritization & Follow-up | Rank the hits based on their fit to the model and apply further computational filters (e.g., molecular docking, ADMET prediction). | Select the most promising candidates for experimental validation. |

Chemical Reactivity and Mechanistic Organic Transformations of 4 Phenyl 6 Thiophen 2 Yl Pyrimidin 2 Amine

Electrophilic Aromatic Substitution on Phenyl and Thiophene (B33073) Rings

The phenyl and thiophene rings of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine are the primary sites for electrophilic aromatic substitution. The pyrimidine (B1678525) ring, being electron-deficient, deactivates the attached phenyl and thiophene rings towards electrophilic attack. However, the 2-amino group on the pyrimidine ring is an activating group and can influence the regioselectivity of substitution.

The reactivity of the phenyl and thiophene rings towards electrophiles is influenced by the electronic nature of the pyrimidine core. The thiophene ring is generally more reactive than the phenyl ring in electrophilic substitution reactions. The probable sites of electrophilic attack on the thiophene ring are the C5' and C3' positions, with C5' being the most favored due to less steric hindrance. On the phenyl ring, the ortho and para positions are the most likely sites for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|

| Phenyl | 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-(2-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine |

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and may vary depending on the specific reaction conditions.

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine core of this compound is susceptible to nucleophilic attack due to its electron-deficient nature. The C4 and C6 positions are the most electrophilic and, therefore, the most likely sites for nucleophilic substitution. However, the 2-amino group is a poor leaving group, making direct displacement challenging under standard conditions.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring would typically require activation by a strong electron-withdrawing group or the presence of a better leaving group, such as a halogen. For instance, if the pyrimidine ring were chlorinated, the resulting chloro derivative would readily undergo nucleophilic substitution. The mechanism of such reactions can be either stepwise, proceeding through a Meisenheimer complex, or concerted, depending on the nature of the nucleophile, leaving group, and solvent nih.govrsc.org. Recent studies suggest that many SNAr reactions on heterocyclic rings, including pyrimidines, are likely to be concerted nih.gov.

Oxidation-Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is not extensively documented. However, based on its structural motifs, several transformations can be anticipated. The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under controlled conditions. Stronger oxidation may result in ring opening.

The 2-amino group can also undergo oxidation. The phenyl and pyrimidine rings are generally stable to oxidation but can be reduced under forcing conditions. Catalytic hydrogenation could potentially reduce the pyrimidine ring to a di- or tetrahydropyrimidine (B8763341) derivative.

Metal-Catalyzed Reactions Involving Pyrimidine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While there are no specific reports on this compound, the application of reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination on similar pyrimidine derivatives is well-established nih.govresearchgate.netwikipedia.orgtandfonline.comrsc.orgresearchgate.netmdpi.comrsc.org.

For instance, if the compound were halogenated at the C4 or C6 position of the pyrimidine ring, or on the phenyl or thiophene rings, it could serve as a substrate for Suzuki coupling to introduce new aryl or alkyl groups researchgate.netmdpi.comrsc.org. Similarly, the amino group could potentially undergo N-arylation via the Buchwald-Hartwig amination, although this would likely require specific catalytic systems to overcome the inherent low reactivity of the 2-aminopyrimidine (B69317) N-H bond nih.govresearchgate.netwikipedia.orgtandfonline.comrsc.org.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Potential Substrate | Potential Product | Catalyst/Ligand System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-(4-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-(Biphenyl-4-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | Pd(PPh3)4 / K2CO3 |

Photochemical Reactions and Photo-Reactivity Studies

The photochemical behavior of this compound has not been specifically investigated. However, the presence of multiple aromatic and heteroaromatic rings suggests a rich potential for photochemical transformations. Pyrimidine derivatives are known to undergo [2+2] photocycloaddition reactions nih.gov. The diaryl substitution pattern in this molecule also brings to mind the photocyclization reactions of diarylethenes, which can undergo reversible ring-closing reactions upon irradiation with light of specific wavelengths nih.govresearchgate.netacs.org.

It is conceivable that under UV irradiation, this compound could undergo intramolecular photocyclization between the phenyl and thiophene rings, or between one of these rings and the pyrimidine core, leading to the formation of new fused heterocyclic systems. The efficiency of such reactions would depend on the excited-state dynamics and the geometric constraints of the molecule.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Detailed mechanistic studies on the reactions of this compound are scarce. However, kinetic and spectroscopic studies on related pyrimidine systems provide valuable insights. For instance, studies on the kinetics of nucleophilic substitution reactions of pyrimidine nucleosides have helped to elucidate the reaction mechanisms and the role of the solvent researchgate.net.

Modern techniques such as kinetic isotope effect (KIE) studies and computational analyses have been instrumental in distinguishing between stepwise and concerted mechanisms for nucleophilic aromatic substitution on pyrimidines nih.gov. Spectroscopic methods, including NMR and transient absorption spectroscopy, would be invaluable for identifying reactive intermediates and transition states in the potential photochemical reactions of this compound nih.gov.

Exploration of Biological Interaction Mechanisms and Target Engagement

Enzyme Inhibition Studies (Mechanistic Research)

There is no specific information available from enzyme inhibition studies for 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine. Research on analogous compounds containing the 2-aminopyrimidine (B69317) core has shown inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs), Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The mechanism of inhibition for these related compounds often involves competitive binding at the ATP-binding site of the kinase domain.

Kinetics of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

No published studies have determined the kinetic parameters (e.g., Ki, IC50) or the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound against any specific enzyme.

Active Site Interactions and Binding Mode Hypotheses

Without experimental data such as co-crystal structures or detailed structure-activity relationship (SAR) studies, any hypotheses regarding the binding mode of this compound within an enzyme's active site would be purely conjectural. Computational docking studies on closely related molecules often predict hydrogen bonding interactions involving the aminopyrimidine moiety with the hinge region of kinase domains. The phenyl and thiophene (B33073) groups are hypothesized to occupy adjacent hydrophobic pockets.

Structure-Based Drug Design (SBDD) Principles Applied to Target Enzymes

While SBDD principles are frequently applied to the design of pyrimidine-based inhibitors, there is no specific literature detailing the application of these principles in the design or optimization of this compound for a particular enzyme target.

Receptor Binding Studies (Mechanistic Research)

No specific receptor binding studies for this compound have been reported in the available scientific literature.

Ligand-Receptor Interaction Profiling

A comprehensive ligand-receptor interaction profile for this compound, including its affinity and selectivity for a range of receptors, is not available.

Allosteric Modulation Investigations

There is no evidence from published research to suggest that this compound has been investigated as a potential allosteric modulator of any receptor. Studies on similar scaffolds, such as 6-phenylpyrimidin-4-ones, have identified positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, but this cannot be directly extrapolated to the compound .

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring is a versatile scaffold that allows for various substitutions and modifications. nih.gov Research into pyrimidine derivatives has demonstrated that the core can be altered through several synthetic methodologies. nih.gov For instance, the synthesis of C4-heteroatom derivatized pyrimidines can be achieved by the condensation of cyanic acid analogs with N-vinyl or N-aryl amides. nih.gov

Furthermore, creating fused heterocyclic systems is a common strategy to explore new chemical space and enhance biological activity. A key modification involves the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov This is accomplished by chemical reactions that form a new ring fused to the pyrimidine core, directly incorporating the thiophene (B33073) moiety into the central ring system. nih.gov Another approach involves introducing substituents at the C-5 position of the pyrimidine ring, which has been shown to affect the biological activity of related polysubstituted pyrimidines. rsc.org

Impact of Phenyl Ring Substitutions on Activity/Properties

Substitutions on the phenyl ring at the C4 position of the pyrimidine core play a critical role in determining the biological activity. Studies on analogous 4,6-disubstituted-pyrimidin-2-amines have provided valuable insights into these relationships. For example, in a series of 4,6-diphenylpyrimidin-2-amines evaluated for anti-inflammatory activity, the nature of the substituent on one of the phenyl rings was found to be a key determinant of efficacy. arabjchem.org

It was observed that the introduction of an electron-withdrawing group, such as a nitro group (-NO2) at the para-position of the phenyl ring, led to an increase in anti-inflammatory activity. arabjchem.org Conversely, the presence of an electron-donating group like a methyl group (-CH3) at the para-position resulted in decreased activity in some contexts. arabjchem.org In a different study focused on selective cyclooxygenase-2 (COX-2) inhibitors, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized. nih.gov The results indicated that the 4-(methylsulfonyl)phenyl group was a key structural feature for potent and selective COX-2 inhibition, and further substitutions on the other phenyl ring modulated this activity. nih.gov

The table below summarizes the observed effects of various substitutions on the phenyl ring of analogous pyrimidine compounds.

| Base Scaffold | Substituent (Position) | Observed Activity/Property | Reference |

| 4,6-diphenylpyrimidin-2-amine | 4-Nitro (-NO2) | Increased anti-inflammatory activity | arabjchem.org |

| 4,6-diphenylpyrimidin-2-amine | 4-Methoxy (-OCH3) | Significant anti-inflammatory activity | arabjchem.orgresearchgate.net |

| 4,6-diphenylpyrimidin-2-amine | 4-Methyl (-CH3) | Decreased anti-inflammatory activity | arabjchem.org |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine | Various on 6-phenyl ring | Potent and selective COX-2 inhibition | nih.gov |

Influence of Thiophene Moiety Modifications on Activity/Properties

The thiophene ring is a crucial component of many pharmaceutically active compounds, valued for its electronic properties and ability to engage in various intermolecular interactions. nih.govresearchgate.net While specific modification studies on the thiophene moiety of 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine are not extensively detailed, general principles from thiophene chemistry provide a predictive framework.

The biological activities of thiophene derivatives are known to be influenced by the nature and position of substituents on the thiophene ring. nih.gov For instance, computational studies on some thiophene derivatives have shown that substitutions at the C5 position of the thiophene ring are important for pharmacological activity. nih.gov The introduction of small alkyl or electron-withdrawing groups could modulate the electronic distribution of the ring and its hydrophobic character, thereby influencing how the molecule interacts with its biological target. Thiophene-based compounds have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, highlighting the ring's importance as a pharmacophore. researchgate.netsciensage.info

Positional Isomerism and Stereochemical Effects on Biological Interaction Mechanisms

Positional isomerism can have a profound effect on the physicochemical properties and biological activity of a molecule. nih.gov For this compound, several positional isomers can be conceptualized, each potentially having a unique biological profile.

Thiophene Linkage Point: The parent compound features a thiophen-2-yl group. An isomer with a thiophen-3-yl group would present the sulfur atom and the rest of the ring at a different angle relative to the pyrimidine core, altering the hydrogen bonding and van der Waals interaction profile.

Pyrimidine Substitution Pattern: Moving the substituents to different positions on the pyrimidine ring (e.g., to positions 4 and 5) would fundamentally change the molecular geometry. Studies on isomeric thienopyrimidinones, which are structurally related, have shown that different fusion patterns lead to distinct spectroscopic characteristics, implying different electronic and conformational properties. researchgate.net

Because this compound is an achiral molecule, stereochemical effects are not relevant unless a chiral center is introduced through substitution.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The this compound molecule possesses rotational freedom around the single bonds connecting the phenyl and thiophene rings to the central pyrimidine core. These rotations give rise to different conformations.

Crystallographic studies of the closely related compound 4-Methyl-6-phenyl-pyrimidin-2-amine revealed that the molecule is not planar. nih.gov The asymmetric unit of its crystal structure contains two independent molecules that differ in the torsion angle between the pyrimidine and phenyl rings, with measured angles of 29.9 (2)° and 45.1 (2)°. nih.gov This indicates that a twisted conformation is energetically favorable.

Molecular docking studies, which predict the binding orientation of a molecule to its target, rely on understanding these preferred conformations. For a molecule to be active, it must adopt a specific "bioactive conformation" that is complementary to the target's binding site. nih.gov The degree of twist between the aromatic rings in this compound derivatives is therefore a crucial parameter that influences the strength and specificity of its biological interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com Such models are invaluable for predicting the activity of novel compounds and guiding further synthesis. nih.gov

For classes of compounds including pyrimidine and thiophene derivatives, QSAR models are typically developed using Multiple Linear Regression (MLR) or more complex nonlinear methods like Artificial Neural Networks (ANN). nih.gov The process involves calculating a large number of molecular descriptors and then selecting the most relevant ones to build a predictive model. The dataset of compounds is usually split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govtandfonline.com The quality of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For pyrimidine and thiophene derivatives, a wide array of descriptors are calculated from the 2D or optimized 3D structures of the molecules using specialized software. nih.govtandfonline.com

The initial step often involves calculating hundreds or even thousands of descriptors, which are then pruned to a smaller, more informative set. nih.govnih.gov This selection process typically involves removing descriptors with little variance or those that are highly correlated with each other. nih.gov Subsequently, statistical methods like stepwise regression or Lasso regression are employed to identify the subset of descriptors that best correlates with the observed biological activity. nih.govnih.gov

The table below details various classes of descriptors that have been used in QSAR studies of related heterocyclic compounds.

| Descriptor Class | Specific Example(s) | Description | Software/Method | Reference |

| 2D-Autocorrelation | GATS3e | Based on the autocorrelation of topological structure, considering atomic properties like electronegativity. | E-DRAGON | researchpublish.com |

| 3D-MoRSE | Mor16m, Mor32u | 3D Molecule Representation of Structures based on Electron diffraction; encodes 3D structural information. | E-DRAGON | researchpublish.com |

| RDF Descriptors | RDF085v | Radial Distribution Function descriptors, which are based on the distance distribution in the geometrical representation of a molecule. | E-DRAGON | researchpublish.com |

| VSA Descriptors | PEOE_VSA_PPOS, Q_VSA_NEG | Van der Waals Surface Area descriptors that are subdivided based on atomic properties like partial charge. | MOE, PaDEL | tandfonline.com |

| Topological Descriptors | A_Ar, B_Dou | Descriptors based on the 2D graph representation of the molecule, such as the number of aromatic rings or double bonds. | MOE, PaDEL | tandfonline.com |

| Quantum-Chemical | HOMO, LUMO energies | Electronic parameters derived from quantum mechanical calculations that describe the molecule's reactivity. | Gaussian, etc. | researchgate.net |

Statistical Analysis and Model Interpretability

The development of a predictive QSAR model is a cornerstone of modern drug design, aiming to establish a reliable mathematical relationship between a compound's structural properties and its biological activity. scirp.org For derivatives of the pyrimidine scaffold, including compounds like this compound, this process involves rigorous statistical validation and careful interpretation to guide the synthesis of more potent and selective molecules. nih.govjournalwjbphs.com

Model Development and Statistical Validation

The primary goal of statistical analysis in QSAR is to build a model that is not only descriptive but also predictive. This is typically achieved using techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). mui.ac.ir

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov For pyrimidine derivatives, MLR models have been developed to predict activities ranging from anticancer to anti-inflammatory effects. scirp.orgmui.ac.ir

Artificial Neural Networks (ANN): When the relationship between structure and activity is nonlinear, ANN models often provide superior performance. mui.ac.irnih.gov Studies on pyrimidine analogues have shown that ANN models can capture complex relationships, resulting in more accurate predictions compared to linear methods. nih.gov

The reliability of these models is assessed through a suite of statistical metrics. A robust QSAR model must undergo stringent internal and external validation procedures. researchgate.netbasicmedicalkey.com

Key Statistical Validation Parameters:

Coefficient of Determination (R²): This parameter measures the goodness-of-fit of the model to the training data. For instance, in a study of pyrimidine-4,6-diamine derivatives, MLR and ANN models exhibited R² values of 0.89 and 0.95, respectively, indicating a strong correlation. tandfonline.com

Cross-validated R² (Q²): This is a measure of the model's internal predictive power, often calculated using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) suggests the model is robust and not overfitted. researchgate.net

External Validation (R²_ext or pred_r²): The model's ability to predict the activity of an external set of compounds (not used in model training) is the ultimate test of its utility. An R²_ext value greater than 0.6 is generally considered indicative of a reliable predictive model. scirp.orgjournalwjbphs.com

Root Mean Square Error (RMSE): This metric quantifies the deviation between the predicted and experimental values. Lower RMSE values signify a more accurate model. nih.govmui.ac.ir

Comparative studies frequently show that ANN models yield higher R² and Q² values and lower RMSE compared to MLR models for pyrimidine derivatives, suggesting that non-linear relationships are often at play. scirp.orgnih.govmui.ac.ir

| Model Type | R² (Goodness of Fit) | Q² (Internal Prediction) | R²_ext (External Prediction) | Reference |

|---|---|---|---|---|

| MLR (VEGFR-2 Inhibitors) | 0.889 | Higher than ANN's Q² | Not Specified | nih.govmui.ac.ir |

| ANN (VEGFR-2 Inhibitors) | 0.998 | Lower than MLR's Q² | Not Specified | nih.govmui.ac.ir |

| MLR (Anti-Inflammatory) | 0.913 | Not Specified | 0.865 | scirp.org |

| ANN (Anti-Inflammatory) | 0.982 | Not Specified | 0.985 | scirp.org |

| MLR (JAK3 Inhibitors) | 0.890 | 0.650 | Not Specified | tandfonline.com |

| ANN (JAK3 Inhibitors) | 0.950 | Not Specified | Not Specified | tandfonline.com |

Model Interpretability: From Descriptors to Mechanistic Insights

A statistically robust model is only useful if it is interpretable. nih.gov The interpretation of a QSAR model involves analyzing the selected molecular descriptors to understand which physicochemical, electronic, or steric properties are critical for the biological activity of compounds like this compound. nih.gov

Descriptor selection is a critical step, often performed using methods like stepwise regression to identify the most influential variables. nih.govscientific.net These descriptors translate the chemical structure into numerical values that the model can process. mdpi.com

Commonly Used Descriptors and Their Interpretation:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms can describe a molecule's reactivity and ability to participate in electrostatic interactions. For example, a QSAR model for pyrimidine-4,6-diamine derivatives identified descriptors related to partial surface area and aromaticity as crucial for inhibitory activity. tandfonline.com

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common measure of lipophilicity. Its inclusion in a model suggests the importance of hydrophobic interactions with the target protein or passage through cell membranes.

Steric/Topological Descriptors: These include molecular weight, volume, surface area, and connectivity indices (e.g., Chi indices). They describe the size and shape of the molecule, which are fundamental to its fit within a receptor's binding pocket. scientific.net

Thermodynamic Descriptors: Properties like heat of formation and hydration energy can also provide insights into the stability and interactions of the molecule.

By examining the coefficients (in MLR) or connection weights (in ANN) associated with these descriptors, researchers can deduce a mechanistic hypothesis. nih.govmdpi.com For instance, a positive coefficient for a descriptor like polarizability in an anticancer model for pyrimidines suggests that increased polarizability at a specific substitution site enhances activity. journalwjbphs.com This interpretation provides a rational basis for designing new analogues. For this compound, a QSAR model might reveal the optimal electronic properties of the thiophene ring or the ideal steric bulk of the phenyl group to maximize its therapeutic effect.

Advanced Research Applications and Methodological Contributions

Use as a Scaffold for Rational Drug Design (Conceptual Research)

The 4-phenyl-6-(thiophen-2-yl)pyrimidin-2-amine structure serves as a valuable scaffold in the rational design of novel therapeutic agents. The core, often referred to as a "privileged scaffold," is recognized for its ability to interact with a multitude of biological targets through various non-covalent interactions. The phenyl and thiophene (B33073) rings can be strategically modified to enhance binding affinity and selectivity for specific enzymes or receptors, while the 2-amino group provides a key site for hydrogen bonding and further derivatization.

Key Structural Features and Their Roles in Drug Design:

| Feature | Role in Molecular Recognition | Potential Therapeutic Targets |

| Pyrimidine (B1678525) Core | Acts as a bioisostere for purines, can form multiple hydrogen bonds. | Kinases, Cyclooxygenases (COX), Dihydrofolate Reductase (DHFR) |

| Phenyl Group | Participates in hydrophobic and π-stacking interactions. | Can be substituted to modulate potency and pharmacokinetic properties. |

| Thiophene Ring | Introduces unique electronic properties and can act as a hydrogen bond acceptor. | Often enhances interaction with biological targets. |

| 2-Amine Group | Serves as a crucial hydrogen bond donor and acceptor. | Key interaction point with amino acid residues in protein active sites. |

Conceptually, this scaffold is explored for its potential in developing inhibitors for various enzyme families. For instance, derivatives of 4,6-disubstituted pyrimidin-2-amines have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets in anti-inflammatory therapies. nih.gov The design principle involves utilizing the pyrimidine core to mimic the central ring of known COX-2 inhibitors, while the aryl substituents at the 4 and 6 positions are optimized to fit into the hydrophobic pockets of the enzyme's active site. nih.gov Similarly, the structural motif is present in molecules designed as kinase inhibitors, which are crucial in cancer therapy. nih.gov The pyrimidine scaffold can effectively occupy the ATP-binding site of kinases, with the pendant groups tailored to achieve selectivity for specific kinase targets. nih.gov

Applications in Chemical Biology Tool Development

In the field of chemical biology, this compound and its derivatives offer potential as molecular tools to probe biological systems. The development of selective small-molecule inhibitors for specific proteins is a cornerstone of chemical biology, allowing for the elucidation of cellular pathways and the validation of new drug targets.

The versatility of the scaffold allows for the synthesis of libraries of related compounds, which can be screened against various biological targets. For example, by systematically altering the substituents on the phenyl and thiophene rings, researchers can develop structure-activity relationships (SAR) that inform the design of highly potent and selective chemical probes. These probes can then be used to study the physiological roles of their target proteins in living cells.

Potential as a Fluorescent Probe in Biological Imaging Research

The extended π-conjugated system of this compound suggests inherent fluorescent properties, which can be harnessed for applications in biological imaging. The fluorescence of such molecules often depends on their electronic structure and the surrounding environment.

Research on related 4,6-diarylpyrimidin-2-amine derivatives has demonstrated that their optical properties can be finely tuned by modifying the aryl groups at the 4 and 6 positions. researchgate.net This "plug-and-play" design approach allows for the creation of fluorophores with distinct emission characteristics. researchgate.net For this compound, the combination of the phenyl and thiophene rings is expected to result in a molecule with specific absorption and emission spectra.

Conceptual Design of Fluorescent Probes:

Targeting Moiety: The core scaffold can be attached to a ligand that specifically binds to a cellular target of interest (e.g., a specific protein or organelle).

Fluorophore: The this compound core acts as the light-emitting component.

Linker: A chemical linker connects the targeting moiety to the fluorophore.

The development of such probes could enable the visualization of biological processes in real-time. For instance, a derivative designed to bind to the active site of an enzyme could exhibit a change in its fluorescent properties upon binding, allowing for the monitoring of enzyme activity within a cell. Studies on benzothieno[3,2-d]pyrimidin-4-one derivatives have shown their potential as fluorescent probes for imaging cancer cells that overexpress the COX-2 enzyme. researchgate.net

Role in Materials Science Research (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics) - Focusing on fundamental research aspects

In materials science, the focus is on the fundamental electronic and photophysical properties of molecules that can be incorporated into functional organic materials. The this compound scaffold contains the necessary components—electron-rich thiophene and a π-conjugated system—that are desirable for applications in organic electronics.